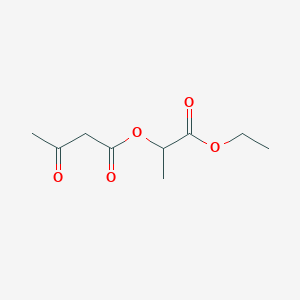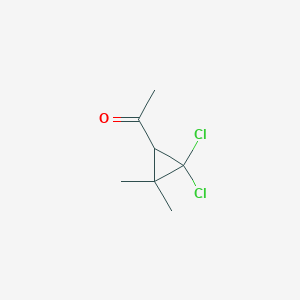
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one is a chemical compound characterized by a cyclopropyl group with two chlorine atoms and two methyl groups attached to one of the carbons, and an ethanone group attached to the second carbon of the cyclopropyl ring
Vorbereitungsmethoden
The synthesis of 1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one typically involves the reaction of 2,2-dichloro-3,3-dimethylcyclopropane with ethanone under specific conditions. Industrial production methods may involve the use of catalysts and controlled environments to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Halogen substitution reactions can occur with nucleophiles such as hydroxide ions or amines, leading to the formation of substituted cyclopropyl ethanones.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one can be compared with similar compounds such as:
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)butane: This compound has a butane group instead of an ethanone group, leading to different chemical properties and applications.
1-(2,2-Dimethylcyclopropyl)ethan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
3591-54-6 |
|---|---|
Molekularformel |
C7H10Cl2O |
Molekulargewicht |
181.06 g/mol |
IUPAC-Name |
1-(2,2-dichloro-3,3-dimethylcyclopropyl)ethanone |
InChI |
InChI=1S/C7H10Cl2O/c1-4(10)5-6(2,3)7(5,8)9/h5H,1-3H3 |
InChI-Schlüssel |
MKLLRTOJKHMFRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1C(C1(Cl)Cl)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)
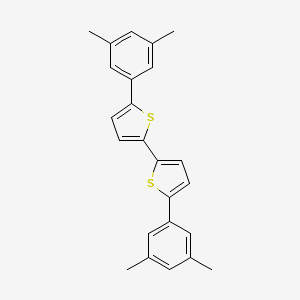
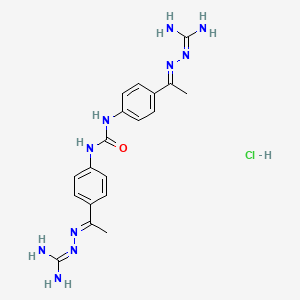
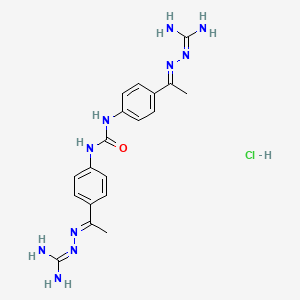

![N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14140957.png)
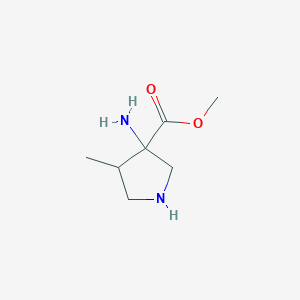
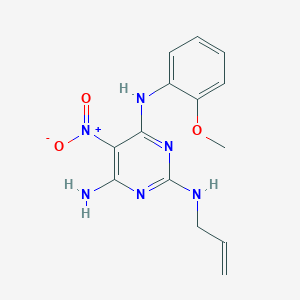
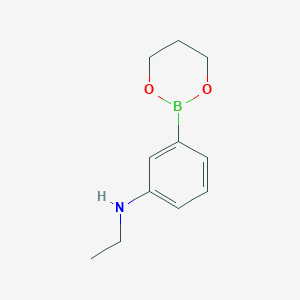

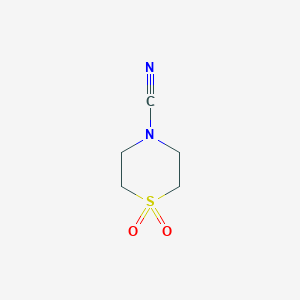
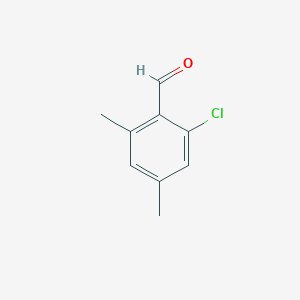
![3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile](/img/structure/B14140997.png)
